molecular formula C5H6IN5O3 B10902799 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B10902799
M. Wt: 311.04 g/mol
InChI Key: FLNAQUJTLYBORY-UHFFFAOYSA-N
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Description

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H6IN5O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms This compound is characterized by the presence of an iodine atom, a nitro group, and an acetohydrazide moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:

    Nitration of Pyrazole: The starting material, pyrazole, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Iodination: The nitrated pyrazole is then subjected to iodination to introduce an iodine atom at the 5-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Acetohydrazide Formation: The final step involves the reaction of the iodinated and nitrated pyrazole with hydrazine hydrate to form the acetohydrazide derivative. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity. The choice of reagents, solvents, and reaction parameters may vary depending on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom and acetohydrazide moiety may also contribute to the compound’s activity by facilitating binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar structural features but different functional groups.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with nitro groups and a tetrazole moiety.

Uniqueness

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the iodine atom and acetohydrazide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H6IN5O3

Molecular Weight

311.04 g/mol

IUPAC Name

2-(5-iodo-3-nitropyrazol-1-yl)acetohydrazide

InChI

InChI=1S/C5H6IN5O3/c6-3-1-4(11(13)14)9-10(3)2-5(12)8-7/h1H,2,7H2,(H,8,12)

InChI Key

FLNAQUJTLYBORY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(=O)NN)I

Origin of Product

United States

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